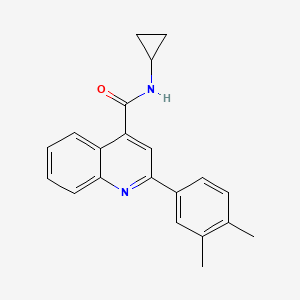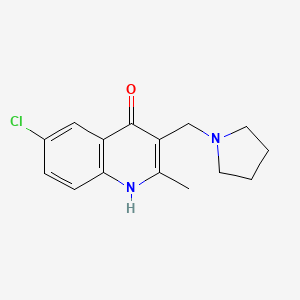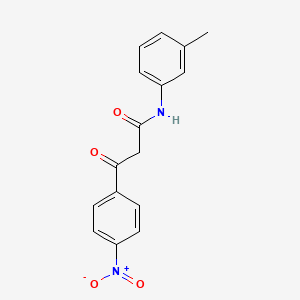
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit various biological activities.
Mechanism of Action
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide selectively inhibits the activity of a specific type of protein kinase known as protein kinase D (PKD). PKD plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide binds to the active site of PKD, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has several advantages as a pharmacological tool in scientific research. It exhibits high selectivity for PKD, making it a useful tool for studying the role of this protein kinase in various cellular processes. However, N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant inhibition of PKD.
Future Directions
There are several potential future directions for research on N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of PKD based on the structure of N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. Another potential direction is the study of the role of PKD in other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide could be used in combination with other pharmacological agents to enhance its therapeutic effects.
Synthesis Methods
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3,4-dimethylbenzoyl chloride, followed by cyclization and subsequent reaction with 4-chloro-2-methylquinoline. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential use as a pharmacological tool in scientific research. It has been found to exhibit selective inhibition of a specific type of protein kinase, which plays a crucial role in various cellular processes. N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been used to study the role of this protein kinase in cancer, inflammation, and other diseases.
properties
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-13-7-8-15(11-14(13)2)20-12-18(21(24)22-16-9-10-16)17-5-3-4-6-19(17)23-20/h3-8,11-12,16H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQCEJKLBEHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)

![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)
![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)

![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)

![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)